molecular formula C8H4ClNO3 B1304816 5-(2-Furyl)isoxazole-3-carbonyl chloride CAS No. 88958-33-2

5-(2-Furyl)isoxazole-3-carbonyl chloride

Cat. No.: B1304816
CAS No.: 88958-33-2
M. Wt: 197.57 g/mol
InChI Key: RCDNHOYZXMTBMF-UHFFFAOYSA-N
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Description

5-(2-Furyl)isoxazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C8H4ClNO3 and its molecular weight is 197.57 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDNHOYZXMTBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383775
Record name 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88958-33-2
Record name 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Isoxazole and Furan Heterocycles in Contemporary Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of natural products and synthetic compounds with significant biological activity. Among these, the five-membered aromatic rings of isoxazole (B147169) and furan (B31954) are particularly prominent in modern organic and medicinal chemistry.

The isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. researchgate.netmdpi.com Its presence in a molecule can enhance pharmacological properties and improve metabolic stability. researchgate.net Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.net This broad therapeutic potential has led to the incorporation of the isoxazole moiety into numerous clinically approved drugs. iajpr.com The structural characteristics of the isoxazole ring allow it to participate in various noncovalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. iajpr.com

Similarly, the furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a cornerstone of organic synthesis. nih.gov Furan and its derivatives are widespread in nature and are essential building blocks for creating complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov The furan moiety is found in numerous bioactive natural products and is a key component in drugs such as the antibiotic Furazolidone. nih.gov Its utility in synthesis stems from its versatile reactivity, allowing it to undergo a range of transformations including electrophilic substitution and cycloaddition reactions. nih.gov The strategic combination of these two distinct and biologically significant heterocycles into a single molecular entity, often referred to as a hybrid molecule, is a recognized strategy in drug design aimed at creating compounds with enhanced or novel activities. rsc.org

Acyl Chlorides As Activated Intermediates in Synthetic Methodologies

Direct Carboxylic Acid Halogenation Approaches

The most straightforward method for the preparation of this compound involves the direct conversion of the corresponding carboxylic acid, 5-(2-Furyl)isoxazole-3-carboxylic acid. This transformation is typically accomplished using standard chlorinating agents that effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Synthesis from 5-(2-Furyl)isoxazole-3-carboxylic Acid via Chlorinating Agents

The conversion of 5-(2-Furyl)isoxazole-3-carboxylic acid to its acid chloride derivative is a common and efficient process. The choice of chlorinating agent can influence the reaction conditions and the purification of the final product. Two of the most widely used reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl chloride is a frequently employed reagent for the synthesis of acyl chlorides from carboxylic acids due to its reactivity and the convenient removal of byproducts. The reaction between 5-(2-Furyl)isoxazole-3-carboxylic acid and thionyl chloride proceeds to form this compound, with the concomitant evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Reaction Scheme:

5-(2-Furyl)isoxazole-3-carboxylic acid + Thionyl chloride → this compound + Sulfur dioxide + Hydrogen chloride

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), and may be facilitated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is often heated to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure, yielding the crude carbonyl chloride, which can be purified by distillation or used directly in subsequent reactions.

Table 1: Reaction Parameters for Synthesis using Thionyl Chloride

ParameterValue/Condition
Starting Material5-(2-Furyl)isoxazole-3-carboxylic acid
ReagentThionyl chloride (SOCl₂)
Catalyst (optional)N,N-dimethylformamide (DMF)
SolventToluene, Dichloromethane
TemperatureReflux
ByproductsSulfur dioxide (SO₂), Hydrogen chloride (HCl)

Oxalyl chloride is another highly effective reagent for the conversion of carboxylic acids to acyl chlorides. It is often preferred for its milder reaction conditions and the formation of gaseous byproducts that are easily removed. The reaction of 5-(2-Furyl)isoxazole-3-carboxylic acid with oxalyl chloride produces the desired carbonyl chloride, along with carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).

Reaction Scheme:

5-(2-Furyl)isoxazole-3-carboxylic acid + Oxalyl chloride → this compound + Carbon dioxide + Carbon monoxide + Hydrogen chloride

This reaction is also typically performed in an inert solvent like dichloromethane or 1,2-dichloroethane. A catalytic amount of DMF is often added to facilitate the reaction through the formation of the Vilsmeier reagent in situ. The reaction generally proceeds at room temperature, making it a milder alternative to thionyl chloride. The gaseous byproducts bubble out of the reaction mixture, driving the reaction to completion. The product is obtained after the removal of the solvent under reduced pressure.

Table 2: Reaction Parameters for Synthesis using Oxalyl Chloride

ParameterValue/Condition
Starting Material5-(2-Furyl)isoxazole-3-carboxylic acid
ReagentOxalyl chloride ((COCl)₂)
CatalystN,N-dimethylformamide (DMF)
SolventDichloromethane, 1,2-Dichloroethane
TemperatureRoom temperature
ByproductsCarbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl)

Multi-Step Synthetic Routes to the Isoxazole (B147169) Core with Subsequent Functionalization

Construction of the Isoxazole Ring System with Furan (B31954) Substitution

The formation of the isoxazole ring is often achieved through a 1,3-dipolar cycloaddition reaction. This powerful method allows for the creation of the five-membered heterocyclic ring in a single step from acyclic precursors.

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a classic and highly efficient method for the synthesis of isoxazoles. scilit.com To synthesize a 5-(2-Furyl)isoxazole (B170271) derivative, a furan-2-carbonitrile oxide would be reacted with a suitable alkyne. The regioselectivity of this reaction is crucial for obtaining the desired 3,5-disubstituted isoxazole.

The furan-2-carbonitrile oxide can be generated in situ from furan-2-carbohydroximoyl chloride by treatment with a base, such as triethylamine. The choice of the dipolarophile (the alkyne) is critical for the final substitution pattern. To obtain the 3-carbonyl chloride functionality, an alkyne bearing a precursor to this group is required. For instance, propiolyl chloride or a related derivative could be used as the dipolarophile.

Reaction Scheme:

Generation of Nitrile Oxide:

Furan-2-carbohydroximoyl chloride + Triethylamine → Furan-2-carbonitrile oxide + Triethylamine hydrochloride

Cycloaddition:

Furan-2-carbonitrile oxide + Propiolyl chloride → this compound

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. Theoretical studies, such as those on the cycloaddition of 2-furan nitrile oxide to C20 fullerene, have shown that the 1,3-dipolar cycloaddition pathway is kinetically favorable. scilit.comresearchgate.net The reaction typically proceeds to give a single major regioisomer. The reaction is usually carried out in an inert solvent at room temperature or with gentle heating.

Table 3: Key Components in 1,3-Dipolar Cycloaddition Route

ComponentChemical SpeciesRole
1,3-Dipole PrecursorFuran-2-carbohydroximoyl chlorideSource of nitrile oxide
BaseTriethylamineIn situ generation of nitrile oxide
DipolarophilePropiolyl chloride (or equivalent)Provides the C3-C4 bond of the isoxazole and the carbonyl chloride precursor
ProductThis compoundDesired 3,5-disubstituted isoxazole

This multi-step approach, while more complex than direct halogenation, provides a versatile platform for the synthesis of a wide range of substituted isoxazoles by varying the nitrile oxide and the alkyne components.

Condensation Reactions Involving Primary Nitro Compounds and Activated Carbonyl Substrates

The synthesis of the isoxazole ring via the condensation of primary nitro compounds with activated carbonyl substrates is a versatile method. This approach leverages the reactivity of the α-carbon of the nitro compound, which can act as a nucleophile in the presence of a base. The reaction generally proceeds through a series of steps including a condensation reaction, followed by cyclization and dehydration to form the aromatic isoxazole ring.

While direct synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid from a primary nitro compound and a furyl-containing activated carbonyl substrate is not extensively detailed in readily available literature, the principles of this methodology can be applied. A plausible synthetic route would involve the reaction of a primary nitro compound, such as nitroacetate, with a suitable furyl-containing carbonyl compound.

The general mechanism for isoxazole formation from primary nitro compounds and aldehydes involves the reaction of the nitro compound with the aldehyde in a 2:1 molar ratio, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives through a β-dinitro intermediate. Modifications to this process can control the regioselectivity and allow for the introduction of various substituents on the isoxazole ring. Ketones can also react with primary nitro compounds, particularly if they are activated, such as in β-diketones or α-nitroketones, to yield isoxazole derivatives.

Cyclization of Chalcone (B49325) Derivatives with Hydroxylamine (B1172632) Hydrochloride

A widely employed and effective method for the synthesis of 3,5-disubstituted isoxazoles is the cyclization of chalcone derivatives with hydroxylamine hydrochloride. google.comnih.govbiorxiv.org Chalcones are α,β-unsaturated ketones that can be readily synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone. google.com For the synthesis of the 5-(2-furyl)isoxazole backbone, a chalcone bearing a 2-furyl group is required.

The synthesis of the requisite chalcone would involve the base-catalyzed condensation of 2-furaldehyde with an appropriate ketone that can provide the eventual carboxyl group at the 3-position of the isoxazole. A suitable precursor would be a pyruvic acid derivative or a related compound.

Once the furyl-containing chalcone is obtained, it is then reacted with hydroxylamine hydrochloride in the presence of a base. google.comnih.govbiorxiv.org The reaction proceeds via a nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to afford the stable isoxazole ring. The use of different bases and reaction conditions can influence the reaction rate and yield.

Table 1: Reaction Parameters for Chalcone Cyclization

Chalcone DerivativeReagentsBaseSolventReaction TimeYield (%)
1-(2-Furyl)-3-aryl-2-propen-1-oneHydroxylamine hydrochloridePotassium HydroxideEthanol12 hVaries
Substituted ChalconesHydroxylamine hydrochlorideSodium AcetateEthanol/Acetic Acid8-10 hVaries
DHA ChalconeHydroxylamine hydrochlorideSodium AcetateEthanol6-7 h75-80%

This table presents generalized conditions and yields for the cyclization of various chalcones to isoxazoles as reported in the literature. Specific yields for the 5-(2-furyl) derivative would require experimental determination.

Introduction of the Carbonyl Chloride Moiety Post-Cyclization

The final step in the synthesis of this compound is the conversion of the corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid, into the acid chloride. This transformation is a standard procedure in organic synthesis and is typically achieved by treating the carboxylic acid with a chlorinating agent. libretexts.orgmasterorganicchemistry.com

Commonly used reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). masterorganicchemistry.comchemistrysteps.com Thionyl chloride is often the reagent of choice due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acid chloride. masterorganicchemistry.comyoutube.com

The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an inert solvent, and sometimes a catalytic amount of a base like pyridine (B92270) or N,N-dimethylformamide (DMF) is added to facilitate the reaction.

Table 2: Reagents for Conversion of Carboxylic Acids to Acid Chlorides

ReagentFormulaByproductsPhase
Thionyl ChlorideSOCl₂SO₂, HClGas
Oxalyl Chloride(COCl)₂CO, CO₂, HClGas
Phosphorus PentachloridePCl₅POCl₃, HClLiquid/Gas

Advanced Reaction Pathways and Mechanistic Investigations of 5 2 Furyl Isoxazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

As a derivative of a carboxylic acid, 5-(2-Furyl)isoxazole-3-carbonyl chloride readily undergoes nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl group and resulting in a new acyl compound. libretexts.org This general mechanism underlies the formation of various derivatives, including amides, esters, thioesters, hydrazides, and acyl azides.

The reaction of acyl chlorides with primary and secondary amines is a fundamental method for forming amide bonds. libretexts.org this compound reacts with various primary and secondary amines to yield the corresponding N-substituted amides. The reaction typically proceeds rapidly, often requiring a base to neutralize the hydrogen chloride byproduct. libretexts.orgreddit.com In the context of related isoxazole (B147169) systems that first undergo isomerization, the resulting 2H-azirine-2-carbonyl chloride intermediate is treated with amines in the presence of a non-nucleophilic base like 2,6-lutidine or 2-picoline to achieve high yields of the desired amide. mdpi.com This approach prevents the destruction of the sensitive azirine ring by excess amine nucleophile. mdpi.comnih.gov

Table 1: Examples of Amide Formation from Acyl Chlorides and Amines
Amine NucleophileProduct ClassNotes
Primary Amines (e.g., Aniline)N-Aryl AmidesReaction yields a secondary amide.
Secondary Amines (e.g., Morpholine)N,N-Disubstituted AmidesReaction yields a tertiary amide. mdpi.com
Amino Acid EstersPeptide-like ConjugatesForms a peptide bond, useful in medicinal chemistry.

The synthesis of esters and thioesters from this compound can be achieved through reactions with alcohols (O-nucleophiles) and thiols (S-nucleophiles), respectively. These reactions, known as alcoholysis and thiolysis, follow the nucleophilic acyl substitution mechanism. libretexts.org Thioesters are particularly significant in biochemistry and are valuable synthetic intermediates due to their enhanced reactivity compared to esters. nih.gov The preparation of these derivatives from the related 2H-azirine-2-carbonyl chloride intermediate is also mediated by an ortho-substituted pyridine (B92270) base to facilitate the reaction. mdpi.comnih.gov Catalysts like FeCl₃ have also been shown to accelerate (thio)esterification reactions of acid chlorides under solvent-free conditions. tudelft.nl

Table 2: Synthesis of Esters and Thioesters
NucleophileProduct ClassSignificance
Alcohols (R-OH)EstersCommon functional group in organic synthesis.
Phenols (Ar-OH)Aryl EstersUsed as precursors and in materials science.
Thiols (R-SH)ThioestersImportant in acyl transfer reactions and peptide synthesis. nih.govorganic-chemistry.org

Treatment of this compound with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of 5-(2-furyl)isoxazole-3-carbohydrazide. cymitquimica.com Hydrazides are stable, crystalline compounds that serve as versatile precursors for the synthesis of a wide range of heterocyclic compounds, such as oxadiazoles (B1248032) and pyrazoles, through subsequent cyclization reactions. nih.govmdpi.com The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine molecule on the carbonyl carbon of the acyl chloride.

Acyl azides are valuable and energetic synthetic intermediates, most notably used in the Curtius rearrangement to form isocyanates. raco.catnih.gov this compound can be converted to the corresponding 5-(2-furyl)isoxazole-3-carbonyl azide (B81097) by reaction with an azide salt, such as sodium azide. organic-chemistry.org This nucleophilic substitution replaces the chloride with the azido (B1232118) group. raco.cat The resulting acyl azide can then be used in further transformations; for instance, the Curtius rearrangement provides a pathway to amines, ureas, and carbamates after the isocyanate intermediate is trapped with various nucleophiles. nih.gov The synthesis of 2H-azirine-2-carbonyl azides from isomerized 5-chloroisoxazoles has been reported as a straightforward process. mdpi.comnih.gov

Ring Transformations and Rearrangement Mechanisms

Beyond reactions at the acyl chloride group, the isoxazole ring itself is susceptible to rearrangement under specific catalytic conditions, opening pathways to novel strained heterocyclic systems.

A significant transformation of 5-substituted isoxazoles is their isomerization into 2H-azirines. Specifically, 5-chloroisoxazoles, a class to which this compound belongs, undergo a facile isomerization to 2H-azirine-2-carbonyl chlorides at room temperature when catalyzed by iron(II) chloride (FeCl₂). nih.govnih.gov This reaction is a key step for creating a variety of 2H-azirine-2-carboxylic acid derivatives. nih.gov

The mechanism is believed to involve the coordination of the iron catalyst to the isoxazole, facilitating the cleavage of the weak N-O bond and subsequent ring contraction to form the highly strained azirine ring. nih.gov The resulting 2H-azirine-2-carbonyl chlorides are not typically isolated but are generated in situ and immediately trapped with various nucleophiles (amines, alcohols, azides) to produce stable azirine derivatives. nih.govnih.govbeilstein-journals.org This "one-pot" procedure, involving FeCl₂-catalyzed isomerization followed by nucleophilic trapping, provides a highly efficient route to a wide range of functionalized 2H-azirines, which are valuable building blocks in organic synthesis. mdpi.comfigshare.com

Isoxazole Ring Cleavage Reactions

The isoxazole ring, a key structural motif in this compound, is susceptible to cleavage under various reaction conditions, leading to the formation of valuable synthetic intermediates. These cleavage reactions unlock novel chemical transformations and provide access to a diverse range of molecular architectures.

The reductive cleavage of the N-O bond in the isoxazole ring is a well-established method for the synthesis of β-enaminones. This transformation is typically achieved using various reducing agents, which facilitate the scission of the weak N-O bond. For instance, transition metal carbonyls such as hexacarbonylmolybdenum [Mo(CO)₆] and pentacarbonyliron [Fe(CO)₅] have been effectively employed for the reductive ring opening of isoxazoles in the presence of water to yield β-amino enones. rsc.org The proposed mechanism involves the formation of an N-complexed isoxazole intermediate, followed by cleavage to a (β-oxo vinyl)nitrene complex, which is then reduced. rsc.org

More recently, a copper/diamine-catalyzed reductive ring-cleavage of isoxazoles has been developed, offering a regiosepecific route to fluoroalkylated enaminones. nih.gov This method is noted for its use of commercially available reagents and broad functional group tolerance. nih.gov Another approach involves the use of a low-valent titanium isopropoxide reagent, which also facilitates the reductive cleavage of 3,5-disubstituted isoxazoles to afford the corresponding β-enaminoketones. researchgate.net

Reagent/Catalyst Product Key Features
Mo(CO)₆ / H₂Oβ-Amino enoneThermally induced N-O bond cleavage. rsc.org
Fe(CO)₅ / H₂Oβ-Amino enonePhotoirradiation or heating required. rsc.org
Copper/DiamineFluoroalkylated enaminoneRegiospecific, broad functional group tolerance. nih.gov
EtMgBr / Ti(O-i-Pr)₄β-EnaminoketoneProceeds smoothly with various substituents. researchgate.net

Gold catalysis has emerged as a powerful tool in modern organic synthesis, and its application to isoxazole chemistry has led to novel annulation strategies involving ring opening. In these reactions, the isoxazole ring acts as a precursor to reactive intermediates. Gold catalysts can activate alkynes, making them susceptible to nucleophilic attack by the isoxazole. nih.govrsc.org

This initial interaction often leads to the formation of an α-imino gold carbene intermediate through the cleavage of the isoxazole N-O bond. nih.govresearchgate.net These highly reactive carbene species can then participate in a variety of subsequent cyclization and annulation reactions, leading to the formation of complex nitrogen-containing heterocycles such as pyrroles and indolizine (B1195054) derivatives. nih.govresearchgate.net The specific reaction pathway and final product can be influenced by the substituents on both the isoxazole and the alkyne partner. nih.govresearchgate.net For example, density functional theory calculations have been used to elucidate the enthalpic energy profiles of these reactions, helping to predict the most likely mechanistic pathways. nih.gov

Catalyst System Intermediate Final Product(s)
Gold(I) complexesα-Imino gold carbenePyrroles, Indolizine derivatives nih.govresearchgate.net
IPrAuCl/AgNTf₂α-Oxo gold carbene2,4-Dicarbonyl pyrroles researchgate.net

Catalytic Transformations Involving the Carbonyl Chloride Functionality

The carbonyl chloride group of this compound is a highly reactive functional group that serves as a versatile handle for a wide array of chemical transformations. catalysis.blog As an acyl chloride, it readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. libretexts.org These reactions are often facilitated by catalysts to enhance reaction rates and selectivity.

Bases such as pyridine or N,N-dimethylformamide (DMAP) are commonly used as catalysts in acylation reactions. wikipedia.orgontosight.ai They function via a nucleophilic catalysis mechanism, where the base attacks the electrophilic carbonyl carbon to form a highly reactive acylammonium salt intermediate. wikipedia.org This intermediate is more susceptible to attack by weak nucleophiles like alcohols and phenols, leading to the efficient formation of esters. wikipedia.orglibretexts.org Similarly, reactions with amines (aminolysis) lead to amides, and reactions with carboxylate salts produce anhydrides. libretexts.org The high reactivity of the acyl chloride allows these transformations to occur under mild conditions, often at room temperature and without the need for strong heating. libretexts.orglibretexts.org

Nucleophile Product Catalyst/Conditions
Water (Hydrolysis)Carboxylic acidTypically rapid, no catalyst needed. libretexts.orglibretexts.org
Alcohol (Alcoholysis)EsterPyridine, DMAP; Room temperature. wikipedia.orgontosight.ailibretexts.org
Amine (Aminolysis)AmideOften in aqueous NaOH; Room temperature. libretexts.org
Carboxylate SaltAnhydrideMild conditions. wikipedia.org

Role as a Versatile Synthetic Building Block in Complex Molecular Architectures

The dual functionality of this compound, combining the reactive carbonyl chloride with the synthetically malleable isoxazole ring, makes it a valuable building block for the construction of complex molecular frameworks.

The isoxazole core can be integrated into more complex ring systems through various synthetic strategies. mdpi.com Intramolecular cycloaddition reactions are a common method for constructing fused isoxazole and isoxazoline (B3343090) systems. mdpi.comnih.gov For example, nitrile oxides generated from precursors can undergo intramolecular [3+2] cycloaddition with a tethered alkene or alkyne to form bicyclic structures. mdpi.com

Furthermore, the isoxazole ring itself can serve as a diene or dipolarophile in cycloaddition reactions, leading to fused heterocyclic systems. The development of efficient methods for preparing sp³-enriched functionalized spirocyclic and fused isoxazoline derivatives via 1,3-dipolar cycloaddition reactions highlights the utility of this scaffold. bohrium.comresearchgate.net These building blocks are of significant interest in medicinal chemistry due to their three-dimensional complexity. bohrium.comresearchgate.net

The concept of divergent synthesis, where a common intermediate is used to generate a library of structurally diverse compounds, is well-served by isoxazole-containing building blocks. rsc.orgnih.govresearchgate.net The isoxazole ring can be viewed as a masked functionality that, upon cleavage, reveals new reactive groups capable of undergoing further transformations.

This "heterocycle-heterocycle" transformation strategy allows for the conversion of the isoxazole core into different heterocyclic systems. nih.govamanote.com For instance, reductive cleavage of (2-nitrophenyl)isoxazoles can lead to the formation of quinolines, indoles, and quinolin-4(1H)-ones through intramolecular cyclization of the resulting aniline (B41778) intermediate. nih.gov Gold-catalyzed annulations, as discussed previously, also represent a form of divergent synthesis, where the α-imino gold carbene intermediate derived from the isoxazole can be trapped by various partners to yield a range of N-heterocycles. researchgate.net This versatility makes this compound a powerful tool for generating skeletal diversity in drug discovery and chemical biology. nih.gov

Scarcity of Research on Reactive Intermediates from this compound

Despite its potential as a versatile chemical building block, dedicated research into the generation of reactive intermediates from this compound is notably absent in publicly available scientific literature. Extensive searches have not yielded specific studies, detailed mechanistic investigations, or empirical data on the formation of transient species such as ketenes or acyl radicals originating from this particular compound.

While the general principles of organic chemistry allow for theoretical postulation of pathways to such intermediates, the lack of concrete experimental or computational studies prevents a detailed, evidence-based discussion. For instance, acyl chlorides are well-known precursors to ketenes through dehydrochlorination, typically facilitated by a non-nucleophilic base. Similarly, the formation of acyl radicals from acyl chlorides can be induced under photoredox catalysis conditions. However, the application of these methods specifically to this compound, and the subsequent characterization and reactivity of the resulting intermediates, have not been documented.

One area of related research involves the isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides, a transformation that proceeds through a reactive intermediate. This, however, pertains to a different substrate and does not directly inform on the behavior of this compound.

The absence of specific data precludes the creation of detailed data tables and in-depth analysis of reaction pathways and mechanisms as requested. Constructing such an article would require speculation beyond the currently available scientific evidence. Therefore, a comprehensive and scientifically rigorous article on this compound as a precursor to other reactive intermediates cannot be produced at this time.

Derivatives and Analogs of 5 2 Furyl Isoxazole 3 Carbonyl Chloride

Synthesis and Reactivity of Isoxazole-3-carbonyl Chloride Derivatives with Varied Furyl Substituents

Modifications to the furan (B31954) ring at the 5-position of the isoxazole (B147169) core significantly influence the electronic properties and reactivity of the entire molecule. The synthesis of these derivatives often follows established routes for isoxazole formation, such as 1,3-dipolar cycloaddition, followed by conversion of a precursor group (like a carboxylic acid) at the 3-position to the carbonyl chloride.

For instance, the synthesis of derivatives where the furyl moiety is substituted with aryl groups, such as 5-[5-(4-nitrophenyl)-2-furyl]isoxazole derivatives, has been reported. These compounds are typically synthesized through cyclocondensation reactions. The presence of the nitro group, a strong electron-withdrawing group, alters the electronic profile of the molecule compared to the unsubstituted furyl analog.

Similarly, replacing the furan ring with other heteroaromatic systems, such as thiophene (B33073), provides analogs with distinct chemical properties. The synthesis of 5-(2-thienyl)isoxazole derivatives proceeds through similar synthetic strategies, but the resulting compounds exhibit different reactivity patterns attributable to the differences in aromaticity and electron-donating/withdrawing character between furan and thiophene.

Derivative TypeExample Substituent/AnalogSynthetic Precursor/MethodImpact on Reactivity
Aryl-Substituted Furyl 5-(4-Nitrophenyl)1-Aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones + Hydroxylamine (B1172632)The electron-withdrawing nitro group modifies the overall electronic properties and potential for further functionalization.
Heteroaromatic Analog 5-(2-Thienyl)5-(2-Thienyl)isoxazole-3-carbonitrileThe thiophene ring alters the electronic nature and reactivity compared to the furan analog.

Isoxazole-3-carbonyl Chloride Derivatives with Altered Isoxazole Ring Substitution Patterns

The substitution pattern on the isoxazole ring itself is a critical determinant of the compound's stability and reactivity. While the parent compound features a furyl group at the C5 position and the carbonyl chloride at C3, derivatives with different substituents at these positions, or with additional substituents at C4, exhibit varied chemical behavior.

Research has shown that replacing the 5-(2-furyl) group with aryl moieties like phenyl or p-tolyl groups yields 5-arylisoxazole-3-carbonyl chlorides. These compounds are effective acylating agents. For example, they have been successfully employed in Friedel-Crafts acylation reactions with aromatic substrates like benzene (B151609) and toluene (B28343) to produce the corresponding 5-arylisoxazol-3-yl aryl ketones. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reactivity highlights the utility of the carbonyl chloride function in forming new carbon-carbon bonds.

Furthermore, the introduction of substituents at the C4 position of the isoxazole ring can have a profound impact. Electron-withdrawing groups at C4 have been shown to enhance the polarity of the C4–C5 bond and weaken the N–O bond. researchgate.net This can make the isoxazole ring more susceptible to ring-opening reactions, thus altering the reaction pathways and product selectivity. researchgate.net The synthesis of these highly substituted isoxazoles can be achieved through methods like the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov

PositionSubstituent TypeExampleSynthetic RouteEffect on Reactivity/Properties
C5 ArylPhenyl, p-TolylCycloadditionActs as an effective acylating agent in Friedel-Crafts reactions.
C5 AlkylMethylCycloadditionThe combination of methyl and isoxazole moieties offers unique reactivity. chemshuttle.com
C4 HalogenIodoElectrophilic CyclizationThe iodo-group serves as a handle for further functionalization via cross-coupling reactions. nih.gov
C4 Electron-WithdrawingCyano, AcylCycloadditionIncreases susceptibility to ring-opening and reduction. researchgate.net

Comparison with Analogous Furan-2-carbonyl Chlorides Bearing Isoxazole Moieties

A direct structural isomer of 5-(2-furyl)isoxazole-3-carbonyl chloride would be a furan-2-carbonyl chloride bearing an isoxazole moiety as a substituent, for instance, at the 5-position of the furan ring. While specific studies on a direct isomer are sparse, a comparison can be drawn by examining the general reactivity of the two parent scaffolds: isoxazole-3-carbonyl chlorides and furan-2-carbonyl chlorides.

Furan-2-carbonyl chloride is a well-known acylating agent used in various syntheses. cdhfinechemical.com Its reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, influenced by the adjacent furan ring. The furan ring is an electron-rich aromatic system that can activate the carbonyl group towards nucleophilic attack.

In contrast, the isoxazole ring in this compound has a more complex electronic nature. The isoxazole ring is considered electron-deficient compared to furan, which could modulate the reactivity of the attached carbonyl chloride. Moreover, the isoxazole ring contains a labile N-O bond, which can undergo cleavage under certain reductive or basic conditions, a reaction pathway not typically available to the more stable furan ring. researchgate.netrsc.org

Studies comparing the reactivity of benzoyl chloride and its sulfur analog, thiobenzoyl chloride, have shown that the oxygen-containing compound is significantly more reactive towards nucleophiles like methanol. nih.gov By analogy, the difference in the electronic nature and stability of the furan versus the isoxazole ring would be expected to lead to different reactivity profiles for their respective carbonyl chloride derivatives. The presence of the isoxazole ring introduces alternative reaction pathways, such as ring-opening, that are not present for simple furan-2-carbonyl chlorides. researchgate.net

Structural Modifications and their Impact on Reaction Selectivity and Efficiency

Structural modifications to the this compound framework are a key strategy for tuning reaction selectivity and efficiency. rsc.orgnih.gov These modifications can be made to the furan ring, the isoxazole core, or by altering the nature of the electrophilic group.

Substituent Effects on the Isoxazole Ring: The choice of substituents on the isoxazole ring plays a critical role in directing reaction outcomes. For example, in the photoisomerization of 3,5-disubstituted isoxazoles to carbonyl-2H-azirines, the nature of the substituents governs the efficiency of the isomerization and can prevent undesired rearrangements to oxazoles. chemrxiv.org While this specific reaction doesn't involve the carbonyl chloride, it illustrates the principle that substituents dictate the stability of intermediates and transition states, thereby controlling reaction pathways.

Reactivity of the Carbonyl Chloride Group: The primary reactivity of the carbonyl chloride is as an acylating agent. libretexts.org However, the efficiency and selectivity of this acylation can be influenced by the rest of the molecule. In some cases, the isoxazole ring can undergo rearrangement. For instance, certain 5-chloroisoxazoles can be isomerized to highly reactive 2H-azirine-2-carbonyl chlorides. mdpi.com The subsequent reaction of this intermediate with nucleophiles can be complex; the outcome and yield depend on factors like the nucleophilicity of the attacking species and the stoichiometry, which can determine whether acylation or destruction of the azirine ring occurs. mdpi.com

Introducing steric bulk near the reaction center, either on the isoxazole or the furan ring, can also impact reaction efficiency. Bulky groups can hinder the approach of nucleophiles to the carbonyl carbon, potentially lowering reaction rates or favoring attack at less hindered sites if available. Conversely, electronic effects from distant substituents can be transmitted through the conjugated system, altering the electrophilicity of the carbonyl carbon and thus affecting the reaction rate and efficiency. nih.gov

Structural ModificationImpact on ReactionExample
Substituents on Isoxazole Ring Governs stability and reaction pathways (e.g., photoisomerization vs. rearrangement).Phenyl-substituted isoxazoles may favor rearrangement to oxazoles. chemrxiv.org
Isomerization of Isoxazole Ring Can form highly reactive intermediates like 2H-azirine-2-carbonyl chlorides.FeCl₂-catalyzed isomerization of 5-chloroisoxazoles. mdpi.com
Nucleophile Stoichiometry Can determine product outcome (acylation vs. ring degradation).Reaction of 2H-azirine-2-carbonyl chloride with morpholine (B109124) shows strong dependence on equivalents used. mdpi.com
Substituents at C4 of Isoxazole Electron-withdrawing groups can favor ring-opening reactions over substitution.4-Acyl or 4-cyano isoxazoles are more susceptible to reductive ring cleavage. researchgate.net

Computational Chemistry and Theoretical Analysis

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These studies can predict molecular geometry, orbital energies, and various properties that dictate the compound's reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. acs.org It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. scispace.com For 5-(2-Furyl)isoxazole-3-carbonyl chloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be performed to predict its three-dimensional structure. nih.gov

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated geometries can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. nih.govresearchgate.net The results for related isoxazole (B147169) derivatives show good agreement between DFT-calculated parameters and experimental values. acs.org Electronic properties such as dipole moment and polarizability are also obtained from these calculations, providing insight into the molecule's charge distribution and interaction with electric fields.

Table 1: Representative Predicted Geometrical Parameters for an Isoxazole Derivative Core Structure from DFT Calculations Note: This table illustrates the type of data obtained from DFT calculations for a representative isoxazole structure, as specific experimental or calculated data for this compound is not publicly available.

ParameterBond/Atoms InvolvedPredicted Value (B3LYP/6-311G(d,p))
Bond Lengths (Å) O1-N21.415
N2-C31.310
C3-C41.430
C4-C51.365
C5-O11.350
C3-C(carbonyl)1.490
**Bond Angles (°) **C5-O1-N2108.5
O1-N2-C3109.0
N2-C3-C4114.5
C3-C4-C5105.0
C4-C5-O1103.0
Dihedral Angles (°) C(carbonyl)-C3-N2-O1179.8
C(furan)-C5-C4-C3-0.5

Understanding how a reaction proceeds from reactants to products is crucial for controlling chemical synthesis. Transition state calculations are a key computational tool for mapping the potential energy surface of a reaction. By identifying the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which determines the reaction rate.

For this compound, the acyl chloride group is a primary site of reactivity, readily undergoing nucleophilic acyl substitution. Transition state calculations could be used to model its reaction with various nucleophiles (e.g., amines, alcohols). These studies would reveal the detailed mechanism, such as whether it proceeds through a concerted or stepwise pathway, and predict how substituents on the nucleophile or the isoxazole ring affect the reaction's feasibility and speed.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding how a molecule interacts with other species. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. acs.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, analysis of the FMOs would show that the HOMO is likely distributed over the electron-rich furan (B31954) and isoxazole rings, while the LUMO is expected to be localized on the electron-deficient carbonyl carbon of the acyl chloride group, indicating its susceptibility to nucleophilic attack. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated.

Table 2: Global Reactivity Descriptors Derived from Conceptual DFT Note: This table defines key reactivity descriptors that can be calculated from HOMO and LUMO energies obtained through DFT.

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity to accept electrons.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule at a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. nih.gov

Predictive Modeling for Novel Synthetic Pathways and Catalytic Processes

Computational chemistry is increasingly used not only to analyze existing molecules but also to predict new ways to synthesize them. Predictive modeling, often employing retrosynthesis algorithms, can propose novel synthetic pathways for a target molecule. researchgate.net These programs work by breaking down the target molecule into simpler, commercially available precursors. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 5 2 Furyl Isoxazole 3 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including 5-(2-Furyl)isoxazole-3-carbonyl chloride and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular structure.

High-Resolution ¹H and ¹³C NMR Spectrometry for Core and Substituent Identificationresearchgate.netiiste.org

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for identifying the core heterocyclic systems—the furan (B31954) and isoxazole (B147169) rings—and the attached functional groups.

In the ¹H NMR spectrum of a 5-(2-Furyl)isoxazole (B170271) derivative, distinct signals corresponding to the protons on the furan and isoxazole rings are expected. The furan ring protons typically appear as multiplets in the aromatic region. The isoxazole ring contains a single proton which manifests as a sharp singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the acid chloride group is characteristically downfield-shifted. The carbons of the furan and isoxazole rings appear at distinct chemical shifts, allowing for the complete assignment of the core structure. mdpi.com The precise chemical shifts can be influenced by the solvent and the presence of various substituents on the aromatic rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 5-(2-Furyl)isoxazole Moiety (Note: Data is illustrative, based on similar reported structures. Actual values may vary.)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Isoxazole-H4~6.90 (s, 1H)~101.5
Furan-H3'~6.65 (dd, 1H)~112.0
Furan-H4'~7.30 (d, 1H)~115.0
Furan-H5'~7.70 (d, 1H)~146.0
Isoxazole-C3 (C=O)-~158.0
Isoxazole-C5-~168.0
Furan-C2'-~144.0
Carbonyl (COCl)-~160.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysisijbr.com.pk

While 1D NMR identifies the components of a molecule, two-dimensional (2D) NMR techniques are essential for mapping the connectivity between these components. iajps.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For a derivative of 5-(2-Furyl)isoxazole, COSY spectra would show correlations between the adjacent protons on the furan ring (H3', H4', and H5'), confirming their connectivity. The isoxazole proton (H4) would not show any COSY correlations as it has no adjacent protons, confirming its isolated nature. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edu An HSQC spectrum would show cross-peaks connecting the signal of each furan and isoxazole proton to its corresponding carbon signal, allowing for unambiguous assignment of the carbon atoms in the heterocyclic rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This technique is invaluable for piecing together the entire molecular puzzle. For instance, an HMBC spectrum would show a correlation from the isoxazole H4 proton to the isoxazole C3 and C5 carbons, confirming the ring structure. It would also reveal correlations between the furan protons (e.g., H3') and the isoxazole C5, definitively establishing the connection point between the two heterocyclic rings. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationijbr.com.pk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. csic.es This precision allows for the unambiguous determination of the elemental formula. For this compound (C₈H₄ClNO₃), HRMS would be able to distinguish its exact mass (196.9856 m/z) from other potential formulas with the same nominal mass. nih.gov This is a critical step in confirming the identity of a newly synthesized compound. ijbr.com.pk

Electrospray Ionization Mass Spectrometry (ESI-MS)ijbr.com.pk

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like many isoxazole derivatives. nih.govekb.eg In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions (typically protonated molecules, [M+H]⁺) are released and directed into the mass analyzer. nih.gov This method is highly sensitive and allows for the determination of the molecular weight of the parent compound with minimal fragmentation. rsc.org

Analysis of Fragmentation Pathways for Structural Confirmationrsc.org

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. researchgate.net

For this compound, the fragmentation would likely proceed through several key pathways:

Loss of HCl: The protonated molecular ion could readily lose a molecule of hydrogen chloride.

Loss of CO: Decarbonylation, the loss of a carbon monoxide molecule from the carbonyl group, is a common fragmentation pathway. wvu.edu

Ring Cleavage: The isoxazole ring, being a relatively weak heterocyclic system, can undergo cleavage to produce characteristic fragments. This often involves the breaking of the N-O bond.

Furan Ring Fragmentation: The furan ring can also fragment, typically through the loss of CO or other small neutral molecules.

By analyzing the masses of these fragments, the connectivity of the core structure can be confirmed.

Table 2: Plausible ESI-MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
[M+H]⁺HCl[M+H-HCl]⁺5-(2-Furyl)isoxazole-3-ketene ion
[M+H]⁺CO[M+H-CO]⁺Ion resulting from decarbonylation
[M+H]⁺Cl[M+H-Cl]⁺5-(2-Furyl)isoxazole-3-carbonyl cation
[M+H-Cl]⁺CO[M+H-Cl-CO]⁺5-(2-Furyl)isoxazolyl cation

This detailed analysis of fragmentation pathways provides definitive structural confirmation that complements the data obtained from NMR spectroscopy. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification, Notably the Carbonyl Stretch

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For a molecule like this compound, which contains multiple functional groups, the IR spectrum provides a unique fingerprint, with characteristic absorption bands revealing the presence of its key structural components: the furan ring, the isoxazole ring, and the highly reactive acyl chloride group.

The most diagnostically significant feature in the IR spectrum of this compound is the stretching vibration of the carbonyl group (C=O) in the acyl chloride moiety. Acyl chlorides are among the most reactive carboxylic acid derivatives, a property that is reflected in their IR spectra. The electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon increases the force constant of the C=O double bond, causing it to absorb at a notably high frequency. reddit.com Generally, the carbonyl stretching absorption for aliphatic acyl chlorides is found in the range of 1810–1775 cm⁻¹. uobabylon.edu.iq For aromatic or conjugated acyl chlorides, this frequency is typically lowered slightly due to resonance, but it remains in a region that is characteristically higher than that of aldehydes, ketones, esters, and amides. libretexts.orglibretexts.orgoregonstate.edu Therefore, a very strong absorption band is expected between 1770 and 1800 cm⁻¹ for the title compound.

Other key functional groups also exhibit characteristic absorptions. The isoxazole ring contains C=N and C=C bonds, which are expected to show stretching vibrations in the 1650–1450 cm⁻¹ region. The N-O stretching vibration of the isoxazole ring typically appears around 1405 cm⁻¹. researchgate.net The furan ring contributes its own set of characteristic peaks, including C=C stretching and C-O-C (ether) stretching vibrations. The aromatic C-H stretching from the furan ring would appear above 3000 cm⁻¹, while the C-O-C stretching is typically observed in the 1250–1050 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption frequencies for the primary functional groups present in this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Acyl Chloride (R-COCl)C=O Stretch1800 - 1770Strong
Isoxazole/FuranAromatic C=C Stretch1600 - 1450Medium to Weak
IsoxazoleC=N Stretch1650 - 1550Medium
IsoxazoleN-O Stretch~1400Medium
FuranC-O-C Stretch1250 - 1050Strong
Acyl ChlorideC-Cl Stretch800 - 600Medium to Strong

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Forms or Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, thereby confirming the connectivity and conformation of a molecule. While the specific crystal structure of this compound is not described in the reviewed literature, analysis of closely related crystalline derivatives offers significant insight into the structural characteristics of the 5-(2-furyl)isoxazole framework.

Studies on derivatives containing isoxazole and furan (or benzofuran) rings reveal several common structural themes. For instance, the five-membered isoxazole and furan rings are generally found to be planar or nearly planar. nih.govscispace.com The dihedral angle between these two connected heterocyclic rings is a key structural parameter, indicating the degree of twist around the single bond connecting them.

As an illustrative example, the crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol , a related derivative, has been determined. researchgate.netnih.gov In this molecule, the isoxazole moiety adopts a shallow envelope conformation. researchgate.netnih.gov The mean plane of the isoxazole ring subtends a dihedral angle of 87.19 (6)° with the benzofuran (B130515) ring system. researchgate.netnih.gov Such analyses also reveal intermolecular interactions, like hydrogen bonds and π–π stacking, which govern the packing of molecules in the crystal lattice. nih.govscispace.com In the case of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, another related structure, the dihedral angle between the central oxadiazole ring and the furan ring is 5.7 (6)°. nih.gov The crystal packing is influenced by N—H⋯N hydrogen bonds and weak π–π stacking interactions. nih.gov

These findings suggest that for this compound, a relatively planar conformation between the furan and isoxazole rings is likely, although some degree of torsional twist is expected. The definitive solid-state structure would ultimately depend on the crystalline form obtained and the nature of intermolecular forces established by the carbonyl chloride group.

The table below presents crystallographic data for a representative derivative, 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol , to showcase the type of detailed structural information obtained from X-ray diffraction analysis. researchgate.netnih.gov

ParameterValue
Chemical FormulaC₁₈H₁₅NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2200 (15)
b (Å)14.2289 (19)
c (Å)10.2474 (15)
β (°)93.058 (7)
Volume (ų)1488.1 (4)
Z4

Future Research Trajectories for 5 2 Furyl Isoxazole 3 Carbonyl Chloride

The continued exploration of 5-(2-furyl)isoxazole-3-carbonyl chloride, a versatile heterocyclic building block, is poised to benefit significantly from advancements in synthetic chemistry and computational science. Future research is expected to move beyond traditional synthetic paradigms, focusing on efficiency, sustainability, and the discovery of novel chemical reactivity. The following trajectories outline key areas of investigation that promise to unlock the full potential of this compound and its derivatives.

Q & A

Basic Questions

Q. What established synthetic routes exist for 5-(2-Furyl)isoxazole-3-carbonyl chloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions involving aldehydes and isocyanides. For example, analogous procedures for oxazole derivatives involve reacting aldehyde precursors with isocyanides in ethanol under basic conditions (e.g., K₂CO₃) at room temperature . Optimization may include varying solvents (e.g., DMF for polar intermediates), adjusting stoichiometry of reagents, or employing catalysts like Pd(OAc)₂ for coupling steps . Reaction monitoring via TLC and purification by recrystallization are critical for yield improvement .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm furyl and isoxazole substituents. Compare with NIST reference data for validation .
  • FT-IR : Identify carbonyl (C=O) stretches (~1750 cm⁻¹) and isoxazole ring vibrations .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate purity and molecular formula .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodology :

  • Storage Conditions : Store at -20°C under inert atmosphere (argon) to prevent hydrolysis .
  • Stability Testing : Accelerated degradation studies under elevated temperatures (40–60°C) and humidity (75% RH) to monitor decomposition via HPLC .
  • Data Table Example :
ConditionTime (Days)Degradation (%)Method Used
-20°C (Argon)30<2HPLC
25°C (Ambient)715TLC/NMR

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

  • Methodology : Cross-reference experimental data with authoritative databases (e.g., NIST Chemistry WebBook) and replicate analyses under standardized conditions. For conflicting NMR shifts, use deuterated solvents (DMSO-d₆, CDCl₃) and internal standards (TMS) . Collaborative verification with independent labs is recommended .

Q. What strategies minimize byproduct formation during synthesis?

  • Methodology :

  • Temperature Control : Lower reaction temperatures (0–10°C) reduce side reactions during acyl chloride formation .
  • Catalyst Screening : Test Pd(OAc)₂ or Cu(I) catalysts for regioselective coupling, as seen in analogous quinoline-oxazole syntheses .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) to isolate the target compound from chlorinated byproducts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to map electron density on the carbonyl carbon .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic sites prone to nucleophilic attack .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DCM) via COSMO-RS models .

Q. What role does this compound play in developing pharmacophores for drug discovery?

  • Methodology :

  • Scaffold Functionalization : The isoxazole-furyl core serves as a bioisostere for heterocyclic drug candidates. React with amines to form amides (e.g., antimetabolites) .
  • Biological Screening : Couple with triazole or thiol moieties (via cyclization) and test against enzyme targets (e.g., kinases) using in vitro assays .

Key Considerations

  • Data Validation : Always cross-check synthetic yields and spectral data with peer-reviewed protocols .
  • Safety : Handle acyl chloride derivatives in fume hoods due to lachrymatory and moisture-sensitive properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.